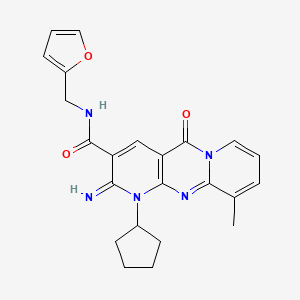

1-Cyclopentyl-2-imino-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (furan-2-ylmethyl)-amide

Description

This compound is a triaza-anthracene derivative characterized by a cyclopentyl substituent at position 1, a methyl group at position 8, and a furan-2-ylmethyl amide at position 2. The cyclopentyl group enhances lipophilicity, while the furan-2-ylmethyl amide introduces polarity, balancing solubility and membrane permeability .

Properties

IUPAC Name |

7-cyclopentyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-14-6-4-10-27-20(14)26-21-18(23(27)30)12-17(19(24)28(21)15-7-2-3-8-15)22(29)25-13-16-9-5-11-31-16/h4-6,9-12,15,24H,2-3,7-8,13H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCBPDCQKFDOSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C4CCCC4)C(=O)NCC5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopentyl-2-imino-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (furan-2-ylmethyl)-amide is a complex heterocyclic compound with potential biological activities. Its structure includes significant functional groups that may contribute to its pharmacological properties. The compound's molecular formula is , and it has a molecular weight of 421.501 g/mol. This compound is part of a broader class of triazine derivatives that have garnered interest for their biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various furan derivatives. For instance, compounds derived from furan have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The specific activity of 1-Cyclopentyl-2-imino-8-methyl-10-oxo has not been fully characterized in this context; however, the structural similarities with known active compounds suggest potential efficacy.

Anti-inflammatory Effects

Research into related compounds indicates that triazine derivatives often exhibit anti-inflammatory properties. For example, certain substituted triazines have demonstrated significant anti-inflammatory activity in vitro, suggesting that 1-Cyclopentyl derivatives may also possess similar effects . The mechanisms underlying these effects are often linked to the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Cytotoxicity and Antitumor Activity

The biological evaluation of compounds similar to 1-Cyclopentyl derivatives has revealed cytotoxic effects against various cancer cell lines. For instance, triazine compounds have been tested for their ability to induce apoptosis in cancer cells . While specific data on 1-Cyclopentyl derivatives is limited, the presence of an imino group and other functional moieties in its structure may enhance its anticancer potential.

Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 421.501 g/mol |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

| Lipinski's Rule of Five | Yes |

| XlogP | 1.6 |

The compound satisfies Lipinski's rule of five, indicating favorable oral bioavailability characteristics .

Case Studies and Research Findings

Case Study: Antimicrobial Evaluation

A study conducted on various furan derivatives demonstrated that certain structural modifications could enhance antimicrobial activity against resistant strains like MRSA. The inhibition zones observed were significant, with some compounds showing zones greater than 8 mm .

Research Findings: Anti-inflammatory Activity

In vitro assays on substituted triazines showed a marked reduction in inflammatory markers when tested against activated macrophages. These findings suggest that modifications in the triazine structure can lead to enhanced anti-inflammatory effects .

Cytotoxicity Assessments

Compounds structurally related to 1-Cyclopentyl derivatives were evaluated for cytotoxicity against several cancer cell lines using MTT assays. Results indicated that some derivatives could significantly reduce cell viability at varying concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

- Lipophilicity : The target compound’s cyclopentyl group confers higher logP (3.2) compared to the methoxy-phenyl-ethyl analog (logP 2.8) and the tetrahydrofuran analog (logP 1.9), suggesting superior membrane permeability .

- Solubility : The pyridin-3-ylmethyl amide in the third compound enhances water solubility via π-cation interactions, whereas the furan-2-ylmethyl group in the target compound offers moderate polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.